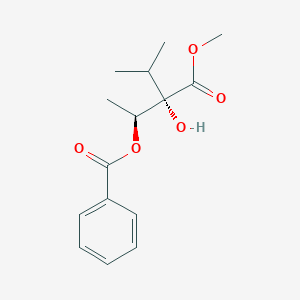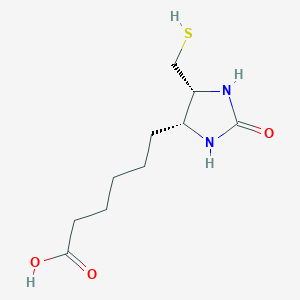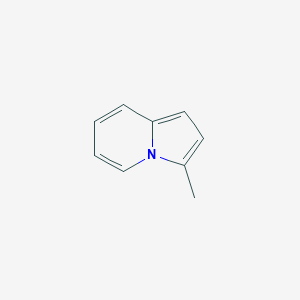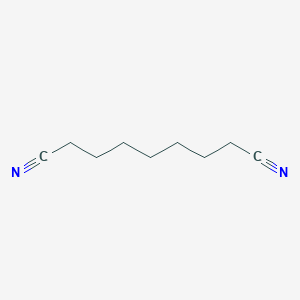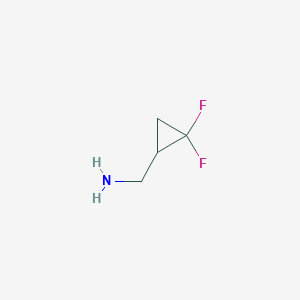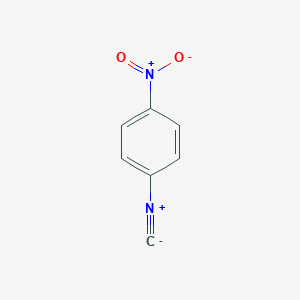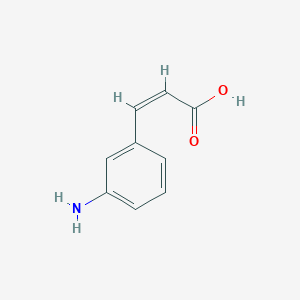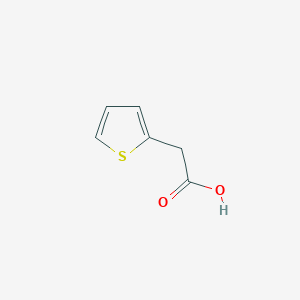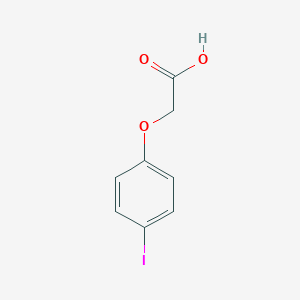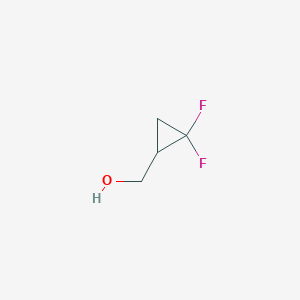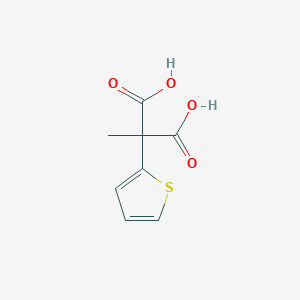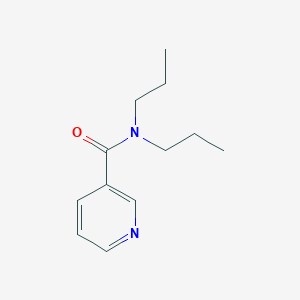
Nicotinamide, N,N-dipropyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nicotinamide, N,N-dipropyl-, also known as DPNI, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a derivative of nicotinamide, a form of vitamin B3, and has been synthesized using various methods. DPNI has shown promising results in various studies, indicating its potential use in treating various diseases.
Wirkmechanismus
Nicotinamide, N,N-dipropyl- exerts its therapeutic effects through various mechanisms. It has been shown to activate the sirtuin pathway, which plays a crucial role in regulating cellular metabolism and aging. Nicotinamide, N,N-dipropyl- also inhibits the activity of the NF-kB pathway, which is involved in the regulation of inflammation and immune responses.
Biochemische Und Physiologische Effekte
Nicotinamide, N,N-dipropyl- has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of nicotinamide adenine dinucleotide (NAD+), a molecule that plays a crucial role in cellular metabolism. Nicotinamide, N,N-dipropyl- has also been shown to reduce oxidative stress and inflammation, which are involved in the pathogenesis of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Nicotinamide, N,N-dipropyl- has several advantages for lab experiments. It is a stable compound that can be easily synthesized, making it readily available for research purposes. Nicotinamide, N,N-dipropyl- has been shown to have low toxicity, making it a safe compound for use in lab experiments. However, Nicotinamide, N,N-dipropyl- has limitations in terms of its solubility, which can affect its bioavailability and efficacy.
Zukünftige Richtungen
Nicotinamide, N,N-dipropyl- has shown promising results in various studies, indicating its potential for use in treating various diseases. Future research should focus on further elucidating the mechanisms of action of Nicotinamide, N,N-dipropyl- and its potential use in treating various diseases. Additionally, more studies are needed to determine the optimal dosage and administration of Nicotinamide, N,N-dipropyl- for therapeutic purposes.
In conclusion, Nicotinamide, N,N-dipropyl- is a promising compound that has shown potential therapeutic applications in various diseases. Its stable synthesis and low toxicity make it an ideal compound for lab experiments. Further research is needed to fully understand its mechanisms of action and potential therapeutic applications.
Synthesemethoden
Nicotinamide, N,N-dipropyl- can be synthesized using different methods, including the reaction of nicotinamide with propyl bromide and sodium hydride or the reaction of nicotinamide with dipropyl sulfate and sodium hydroxide. The synthesis of Nicotinamide, N,N-dipropyl- is a relatively simple process that yields a high-quality product.
Wissenschaftliche Forschungsanwendungen
Nicotinamide, N,N-dipropyl- has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties. Nicotinamide, N,N-dipropyl- has been studied as a potential treatment for various diseases, including Alzheimer's disease, Parkinson's disease, and cancer.
Eigenschaften
CAS-Nummer |
10052-09-2 |
|---|---|
Produktname |
Nicotinamide, N,N-dipropyl- |
Molekularformel |
C12H18N2O |
Molekulargewicht |
206.28 g/mol |
IUPAC-Name |
N,N-dipropylpyridine-3-carboxamide |
InChI |
InChI=1S/C12H18N2O/c1-3-8-14(9-4-2)12(15)11-6-5-7-13-10-11/h5-7,10H,3-4,8-9H2,1-2H3 |
InChI-Schlüssel |
WQTZSTUJSCNCBZ-UHFFFAOYSA-N |
SMILES |
CCCN(CCC)C(=O)C1=CN=CC=C1 |
Kanonische SMILES |
CCCN(CCC)C(=O)C1=CN=CC=C1 |
Andere CAS-Nummern |
10052-09-2 |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



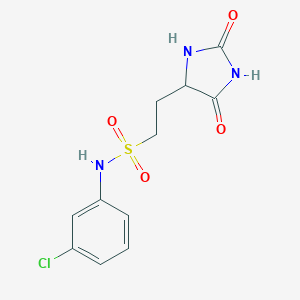
![Sodium 4-[[4-[(2,4-diaminophenyl)azo]naphthyl]azo]naphthalene-1-sulphonate](/img/structure/B156773.png)
![1-[3-(Hydroxymethyl)oxiran-2-yl]but-3-en-1-ol](/img/structure/B156777.png)
